3-(1H-Pyrazol-3-YL)benzaldehyde
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Overview
Description
3-(1H-Pyrazol-3-YL)benzaldehyde: is an organic compound with the molecular formula C10H8N2O . It features a benzaldehyde moiety substituted with a pyrazole ring at the 3-position. This compound is of interest due to its versatile applications in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.
Mode of Action
It’s known that the electrophilicity of the carbonyl carbon of the aldehyde plays a crucial role in its reactivity . The fluoride counter ion works as a base generating the enolate of pyrazolone .
Biochemical Pathways
It’s known that pyrazole derivatives can interact with various biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that pyrazole derivatives can exhibit antimicrobial and antifungal activities, suggesting that they may have an effect at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrazol-3-YL)benzaldehyde typically involves the condensation of pyrazole derivatives with benzaldehyde. One common method includes the reaction of 3-aminopyrazole with benzaldehyde under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-Pyrazol-3-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 3-(1H-Pyrazol-3-YL)benzoic acid.
Reduction: 3-(1H-Pyrazol-3-YL)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(1H-Pyrazol-3-YL)benzaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the formation of pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry .
Biology and Medicine: This compound has been studied for its potential biological activities, including antimicrobial and antileishmanial properties. It is used in the design of novel therapeutic agents targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals .
Comparison with Similar Compounds
3-(1H-Pyrazol-1-YL)benzaldehyde: Similar structure but with the pyrazole ring attached at a different position.
4-(1H-Pyrazol-3-YL)benzaldehyde: Another positional isomer with the pyrazole ring at the 4-position.
Uniqueness: 3-(1H-Pyrazol-3-YL)benzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the pyrazole ring affects the compound’s ability to interact with various molecular targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
3-(1H-pyrazol-5-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-8-2-1-3-9(6-8)10-4-5-11-12-10/h1-7H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRNDHQFGQBXSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444639 |
Source
|
Record name | 3-(1H-PYRAZOL-3-YL)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179057-26-2 |
Source
|
Record name | 3-(1H-PYRAZOL-3-YL)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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